2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine
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Overview
Description
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine is a heterocyclic compound that features both pyrazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-ol with 2-chloro-1,3-thiazol-5-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also ensure consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
- 4-(1-Methyl-1H-pyrazol-4-yl)thiazole
Uniqueness
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine is unique due to its combination of pyrazole and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel materials and pharmaceuticals .
Properties
Molecular Formula |
C7H8N4OS |
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Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxy-1,3-thiazol-5-amine |
InChI |
InChI=1S/C7H8N4OS/c1-11-4-5(2-10-11)12-7-9-3-6(8)13-7/h2-4H,8H2,1H3 |
InChI Key |
IINFHQIUCCPMRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2=NC=C(S2)N |
Origin of Product |
United States |
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